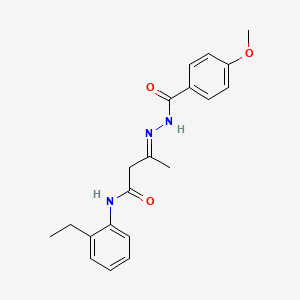![molecular formula C8H8N6O6 B15016070 3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione](/img/structure/B15016070.png)
3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE is a compound known for its high energy density and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE typically involves the reaction of 3,5-dinitro-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C to 5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazoles and hydrazones, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other high-energy materials.
Biology: Studied for its potential use in biochemical assays and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Wirkmechanismus
The mechanism of action of 3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE involves the interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to the modulation of their activity. The pathways involved include the inhibition of specific enzymes and the activation of signaling cascades that result in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
3-[2-(3,5-DINITRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]PENTANE-2,4-DIONE is unique due to its specific structural features that confer high thermal stability and insensitivity to impact. These properties make it a promising candidate for applications requiring high energy density and safety .
Eigenschaften
Molekularformel |
C8H8N6O6 |
|---|---|
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
(Z)-3-[(3,5-dinitro-1H-pyrazol-4-yl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C8H8N6O6/c1-3(15)5(4(2)16)9-10-6-7(13(17)18)11-12-8(6)14(19)20/h15H,1-2H3,(H,11,12)/b5-3-,10-9? |
InChI-Schlüssel |
GVBYRMTXQOBZRH-HJNUGGRJSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)C)/N=NC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])/O |
Kanonische SMILES |
CC(=C(C(=O)C)N=NC1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016005.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B15016024.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B15016037.png)

![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
![(4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B15016050.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol](/img/structure/B15016062.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016069.png)
![2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol](/img/structure/B15016074.png)
![methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15016075.png)
